An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)piperazin-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)piperazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its core chemical motifs, primarily the 1-(2-methoxyphenyl)piperazine scaffold, to offer scientifically grounded estimations and analytical approaches. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound and its derivatives. We will delve into its structural features, predicted and inferred physicochemical parameters, and detailed experimental protocols for their empirical determination.
Introduction: The Significance of the Arylpiperazine Moiety
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant drugs targeting the central nervous system (CNS). The presence of the 2-methoxyphenyl group, in particular, is a well-established pharmacophore that often imparts affinity for various aminergic G-protein coupled receptors (GPCRs), including serotonergic (5-HT) and adrenergic receptors. The addition of a primary amine at the 4-position of the piperazine ring, as in 4-(2-methoxyphenyl)piperazin-1-amine, introduces a key site for further chemical modification and potential modulation of the compound's pharmacological and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this core structure is paramount for rational drug design, formulation development, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Piperazine and its derivatives are recognized for their role as intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] The parent compound, 1-(2-methoxyphenyl)piperazine, serves as a crucial building block in the creation of ligands for dopamine D2 and D3 receptors and compounds with potential antidepressant activity.[3][4]
Molecular Structure and Core Properties
Caption: Molecular structure of 4-(2-methoxyphenyl)piperazin-1-amine.
Table 1: Core Physicochemical Data for 1-(2-methoxyphenyl)piperazine (Parent Compound)
| Property | Value | Source |
| CAS Number | 35386-24-4 | |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Melting Point | 35-40 °C | |
| Boiling Point | 130-133 °C at 0.1 mmHg | |
| Density | 1.095 g/mL at 25 °C |
The introduction of the primary amine group to form 4-(2-methoxyphenyl)piperazin-1-amine (Molecular Formula: C₁₁H₁₇N₃O, Molecular Weight: 207.28 g/mol ) is expected to significantly influence these properties, particularly its boiling point, solubility, and basicity.
Solubility Profile: Predictions and Experimental Determination
The solubility of a compound is a critical parameter in drug development, impacting its absorption and formulation. Amines, in general, exhibit pH-dependent solubility.
3.1. Predicted Solubility
Based on its structure, 4-(2-methoxyphenyl)piperazin-1-amine is anticipated to have the following solubility characteristics:
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Aqueous Solubility: The presence of three nitrogen atoms, capable of acting as hydrogen bond acceptors, and a primary amine that can act as a hydrogen bond donor, suggests some degree of water solubility. However, the molecule also possesses a significant hydrophobic region (the methoxyphenyl ring). Therefore, it is predicted to be sparingly to slightly soluble in neutral water.
-
Acidic Solubility: As a basic compound, its solubility is expected to increase significantly in acidic solutions due to the formation of protonated, more polar ammonium salts.
-
Organic Solubility: The compound is likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and to a lesser extent in less polar solvents like dichloromethane and chloroform.[5]
3.2. Experimental Protocol for Solubility Determination
A robust method for determining the solubility class of an amine involves a systematic approach using various solvents.
Materials:
-
4-(2-methoxyphenyl)piperazin-1-amine
-
Distilled water
-
Diethyl ether
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Test tubes and rack
-
Vortex mixer
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Water Solubility: To a test tube containing approximately 25 mg of the compound, add 0.75 mL of distilled water in 0.25 mL portions, vortexing after each addition. Observe for complete dissolution.
-
pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution using a pH strip or meter. A basic pH is expected.
-
Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH using the same procedure as in step 1. Solubility in 5% HCl would classify it as a basic compound.
-
Ether Solubility: Test the solubility in diethyl ether using the same procedure. This helps to further classify the compound based on its polarity.
Caption: Experimental workflow for determining the solubility class.
Acidity and Basicity (pKa): A Key Determinant of Biological Behavior
The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For a basic compound like 4-(2-methoxyphenyl)piperazin-1-amine, the pKa values of its conjugate acids determine the extent of protonation in physiological environments, which in turn influences its receptor binding, membrane permeability, and overall pharmacokinetic profile.
4.1. Predicted pKa Values
The molecule has three nitrogen atoms that can be protonated. We can estimate the pKa values based on related structures:
-
Piperazine Nitrogens: Piperazine itself has two pKa values of approximately 9.73 and 5.35.[1] The nitrogen attached to the methoxyphenyl group (N-1) will have its basicity reduced due to the electron-withdrawing effect of the aromatic ring. The other piperazine nitrogen (N-4), being attached to another nitrogen, will also have altered basicity.
-
Primary Amine Nitrogen: The terminal primary amine is expected to have a pKa typical for an alkylamine, likely in the range of 9-10.
A predicted pKa for the related compound 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine is 7.69, which likely corresponds to the protonation of the piperazine nitrogen.[5] Given the electronic differences, the pKa values for 4-(2-methoxyphenyl)piperazin-1-amine will be distinct but likely in a similar range. It is reasonable to expect at least two pKa values in the physiological range.
4.2. Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[6]
Materials:
-
4-(2-methoxyphenyl)piperazin-1-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water. If solubility is low, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa').
-
Titration: Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve. For a polyprotic base, multiple inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes, including the blood-brain barrier.
5.1. Predicted LogP
Due to the presence of the aromatic ring and the overall carbon framework, 4-(2-methoxyphenyl)piperazin-1-amine is expected to have a positive LogP value, indicating a preference for the lipid phase over the aqueous phase. The addition of the polar primary amine group will likely lower the LogP compared to the parent 1-(2-methoxyphenyl)piperazine. Various computational models can provide an estimated LogP value, which is a valuable starting point for experimental design.
5.2. Experimental Determination of LogP
The shake-flask method is the traditional approach for LogP determination.
Materials:
-
4-(2-methoxyphenyl)piperazin-1-amine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two immiscible phases are combined in a separatory funnel or centrifuge tube and shaken vigorously to allow for partitioning.
-
The mixture is then allowed to separate (or centrifuged to aid separation).
-
The concentration of the compound in each phase is determined analytically.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of 4-(2-methoxyphenyl)piperazin-1-amine.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is likely to be effective. UV detection would be suitable due to the aromatic ring.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation. | The compound should be amenable to GC analysis. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns for the piperazine and methoxyphenyl moieties.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation. | ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic peaks for N-H stretching (primary amine and piperazine N-H), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C=C stretching (aromatic ring) will be observed. |
Stability and Storage
Arylpiperazine derivatives can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Compounds with aromatic rings can be light-sensitive. It is recommended to store 4-(2-methoxyphenyl)piperazin-1-amine in a dark, well-sealed container.
-
Oxidative Stability: Amines can be prone to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
-
Temperature: For long-term storage, refrigeration or freezing is recommended to minimize degradation.
Safety Considerations
While specific toxicity data for 4-(2-methoxyphenyl)piperazin-1-amine is not available, related piperazine derivatives are known to have biological activity. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the anticipated physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine, grounded in the known characteristics of its structural analogs. By presenting both predicted properties and detailed experimental protocols for their determination, this document serves as a valuable resource for researchers initiating work with this compound. The provided methodologies for assessing solubility, pKa, and lipophilicity are fundamental to building a comprehensive profile of this molecule, which is essential for its successful application in drug discovery and development.
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